1,3-dithian-5-ol
Overview
Description
1,3-Dithian-5-ol is an organic compound belonging to the class of dithianes. Dithianes are characterized by a cyclohexane core structure wherein two methylene units are replaced by sulfur centers. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
1,3-Dithian-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction typically proceeds under mild conditions and yields high purity products. Industrial production methods often utilize similar catalytic processes to ensure efficiency and scalability .
Chemical Reactions Analysis
1,3-Dithian-5-ol undergoes a variety of chemical reactions, including:
Scientific Research Applications
1,3-Dithian-5-ol has numerous applications in scientific research:
Chemistry: It is widely used as a protecting group for carbonyl compounds in multistep organic synthesis. Its stability under both acidic and basic conditions makes it ideal for complex synthetic routes.
Biology: In biological research, it serves as a precursor for the synthesis of various bioactive molecules.
Industry: Industrial applications include its use in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dithian-5-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring enhance its reactivity, allowing it to participate in a wide range of transformations. In biological systems, it can interact with molecular targets through its sulfur atoms, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-Dithian-5-ol can be compared with other similar compounds such as 1,3-dithiolane and 1,2-ethanedithiol:
1,3-Dithiolane: Similar to this compound, but with a five-membered ring structure.
1,2-Ethanedithiol: A simpler dithiol compound used in the synthesis of dithianes and dithiolanes.
This compound is unique due to its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts .
Properties
IUPAC Name |
1,3-dithian-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2/c5-4-1-6-3-7-2-4/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPTZSUMVDYELJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSCS1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301465 | |
Record name | 1,3-dithian-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89876-00-6 | |
Record name | 1,3-Dithian-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89876-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 143599 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089876006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC143599 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dithian-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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